1-丙酮-2,2-d2,1-苯基-

概述

描述

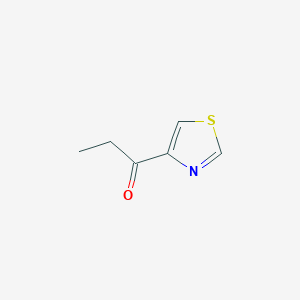

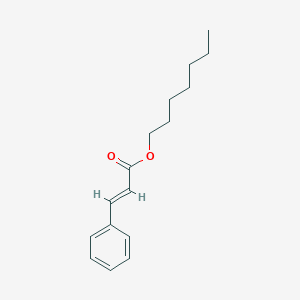

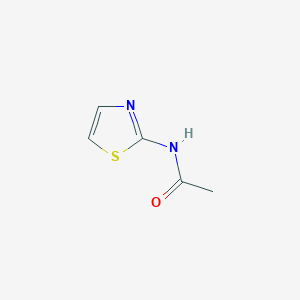

“1-Propanone-2,2-d2,1-phenyl-” is a variant of Phenylacetone, also known as phenyl-2-propanone . It is an organic compound with the chemical formula C6H5CH2COCH3. It is a colorless oil that is soluble in organic solvents . It is a mono-substituted benzene derivative, consisting of an acetone attached to a phenyl group .

Synthesis Analysis

There are many routes to synthesize phenylacetone. Industry uses the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria - alumina solid acid catalyst . An alternative route is zeolite-catalyzed isomerization of phenyl propylene oxide . Another laboratory synthesis involves conventional routes including the Friedel-Crafts alkylation reaction of chloroacetone with benzene in the presence of aluminum chloride catalyst .Molecular Structure Analysis

The molecular structure of “1-Propanone-2,2-d2,1-phenyl-” is similar to that of phenylacetone, with the chemical formula C6H5CH2COCH3 . The structure consists of an acetone group attached to a phenyl group .Chemical Reactions Analysis

Phenylacetone is an intermediate in the biodegradation of amphetamine. In the human liver, flavin-containing monooxygenase 3 (FMO3) deaminates amphetamines into phenylacetone, which is non-toxic to humans . Phenylacetone is oxidized to benzoic acid, which is converted to hippuric acid by glycine N-acyltransferase (GLYAT) enzymes prior to excretion .Physical And Chemical Properties Analysis

Phenylacetone is a colorless oil with a pleasant odor . It has a density of 1.006 g/mL, a melting point of -15 °C, and a boiling point of 214 to 216 °C .科学研究应用

杂环合成

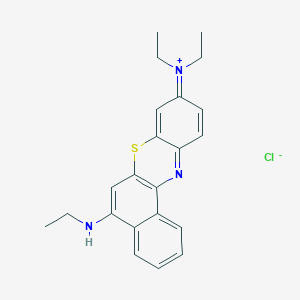

与 1-丙酮-2,2-d2,1-苯基-密切相关的 1-苯基-2-硫氰酸乙酮作为合成各种杂环体系的重要中间体。它在合成有价值和新颖的杂环化合物中发挥着至关重要的作用,凸显了其在有机合成和化学研究中的重要性 (Gouda,2013)。

丙醇的生化生产

关于微生物将可再生资源转化为正丙醇和异丙醇的研究(它们在工业上用作生物燃料和化学前体)包括合成途径的开发和发酵条件的优化。这一研究领域说明了与 1-丙酮-2,2-d2,1-苯基-相关的化合物在生产增值分子的生物技术潜力 (Walther & François,2016)。

微生物生产中的下游加工

对从发酵液中生物生产的二醇(包括 1,3-丙二醇)的下游加工的综述强调了微生物生产过程中的经济和技术挑战。它要求改进分离技术以提高产量、纯度和能源效率,指出了像 1-丙酮-2,2-d2,1-苯基-这样的化合物在工业生物技术中的相关性 (Xiu & Zeng,2008)。

肺癌诊断

挥发性有机化合物 (VOCs) 作为呼气分析中肺癌生物标志物研究确定了包括 1-丙醇(与 1-丙酮-2,2-d2,1-苯基-相关)在内的化合物作为肺癌诊断的潜在指标。这项研究突出了此类化合物在开发无创诊断工具中的应用 (Saalberg & Wolff,2016)。

生物活性化合物合成

1-茚满酮的合成(可以从类似于 1-丙酮-2,2-d2,1-苯基-的化合物衍生)展示了这些化合物拥有的广泛的生物活性,包括抗病毒、抗炎和抗癌特性。这强调了此类化学实体在药物和药物化学中的应用 (Turek 等,2017)。

安全和危害

Phenylacetone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and causes serious eye irritation . It is advised to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves, protective clothing, eye protection, and face protection .

属性

IUPAC Name |

2,2-dideuterio-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIOVPPHQSLHCZ-CBTSVUPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propanone-2,2-d2,1-phenyl- | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。